methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the piperidinyl-benzofuran derivative. The final step involves the sulfonation of the piperidinyl-benzofuran derivative with methyl 4-sulfamoylbenzoate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a role in binding to the active site of enzymes, while the piperidine ring could interact with receptor sites, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate: shares structural similarities with other benzofuran derivatives and piperidine-containing compounds.
Benzofuran derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Piperidine derivatives: Widely used in pharmaceuticals for their ability to interact with various biological targets.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-30-23(27)17-6-8-19(9-7-17)32(28,29)24-15-16-10-12-25(13-11-16)22(26)21-14-18-4-2-3-5-20(18)31-21/h2-9,14,16,24H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBXPOABGCFBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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